4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one
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Overview
Description
4-([1,1’-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one is a complex organic compound that features a biphenyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Attachment to Piperazine: The biphenyl group is then attached to a piperazine ring through an acylation reaction using a suitable acyl chloride.
Methylation: The final step involves the methylation of the piperazine ring to introduce the methyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, while the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated biphenyls with Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
4-([1,1’-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme-substrate interactions and receptor binding studies.
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The biphenyl group can engage in π-π stacking interactions, while the piperazine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- **4-([1,1’-Biphenyl]-4-carbonyl)piperazine
- **3-Methylpiperazin-2-one
- **4-Phenylpiperazine
Uniqueness
4-([1,1’-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one is unique due to the presence of both the biphenyl group and the methylated piperazine ring. This combination imparts distinct physicochemical properties, making it more versatile in various applications compared to its analogs.
Properties
IUPAC Name |
3-methyl-4-(4-phenylbenzoyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-17(21)19-11-12-20(13)18(22)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVBJHVVYGAKKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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